molecular formula C13H20N2O3 B11781130 Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11781130
M. Wt: 252.31 g/mol
InChI Key: XPIFAHKZPNTZLY-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the indole ring, followed by functionalization at specific positions to introduce the aminoethyl and hydroxy groups . The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the indole ring can produce various tetrahydroindole derivatives .

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions with aromatic residues in the binding site . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and the indole scaffold, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1956380-19-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex indole structure with an ethyl carboxylate group. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The following mechanisms have been proposed:

  • Neurotransmitter Modulation : It may act as a modulator of serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathology of Alzheimer's disease.

In Vitro Studies

Research has demonstrated the following biological activities:

Activity TypeIC50 (μM)Reference
AChE Inhibition0.62 ± 0.03
BuChE Inhibition0.69 ± 0.041
Neuroprotective EffectsNot determined

These studies indicate that this compound exhibits significant inhibitory activity against cholinesterases, which are important targets in the treatment of Alzheimer's disease.

Case Studies and Research Findings

  • Alzheimer's Disease Model : In a study using a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The compound was found to enhance synaptic plasticity and neurogenesis in the hippocampus.
  • Neuroprotective Effects : A series of experiments demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. This was attributed to its antioxidant properties and ability to chelate metal ions that contribute to oxidative damage.
  • Behavioral Studies : Behavioral assays conducted on rodents indicated anxiolytic effects consistent with modulation of serotonin receptors. The compound showed promise in reducing anxiety-like behaviors without significant sedative effects.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-2-18-13(17)10-8-9-4-3-5-11(16)12(9)15(10)7-6-14/h8,11,16H,2-7,14H2,1H3

InChI Key

XPIFAHKZPNTZLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCN)C(CCC2)O

Origin of Product

United States

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